molecular formula C23H19F3N2O2 B11683335 4-methyl-N-(2-oxo-2-phenyl-1-{[2-(trifluoromethyl)phenyl]amino}ethyl)benzamide

4-methyl-N-(2-oxo-2-phenyl-1-{[2-(trifluoromethyl)phenyl]amino}ethyl)benzamide

Cat. No.: B11683335
M. Wt: 412.4 g/mol
InChI Key: ZQHZYBTXCGRDII-UHFFFAOYSA-N
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Description

4-methyl-N-(2-oxo-2-phenyl-1-{[2-(trifluoromethyl)phenyl]amino}ethyl)benzamide is a synthetic organic compound with a complex structure It is characterized by the presence of a benzamide core, substituted with a 4-methyl group, a phenyl group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(2-oxo-2-phenyl-1-{[2-(trifluoromethyl)phenyl]amino}ethyl)benzamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting 4-methylbenzoic acid with an appropriate amine under dehydrating conditions.

    Introduction of the Phenyl Group: The phenyl group is introduced through a Friedel-Crafts acylation reaction, where the benzamide core reacts with a phenyl ketone in the presence of a Lewis acid catalyst.

    Addition of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction, where a trifluoromethylating agent reacts with the intermediate compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(2-oxo-2-phenyl-1-{[2-(trifluoromethyl)phenyl]amino}ethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and phenyl groups, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions include oxides, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-methyl-N-(2-oxo-2-phenyl-1-{[2-(trifluoromethyl)phenyl]amino}ethyl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-methyl-N-(2-oxo-2-phenyl-1-{[2-(trifluoromethyl)phenyl]amino}ethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    4-methyl-N-(2-oxo-2-phenyl-1-phenylamino-ethyl)benzamide: Similar structure but lacks the trifluoromethyl group.

    4-methyl-N-(2-oxo-2-phenyl-1-m-tolylamino-ethyl)benzamide: Similar structure with a methyl group instead of the trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in 4-methyl-N-(2-oxo-2-phenyl-1-{[2-(trifluoromethyl)phenyl]amino}ethyl)benzamide imparts unique chemical properties, such as increased lipophilicity and metabolic stability, making it distinct from its analogs.

Properties

Molecular Formula

C23H19F3N2O2

Molecular Weight

412.4 g/mol

IUPAC Name

4-methyl-N-[2-oxo-2-phenyl-1-[2-(trifluoromethyl)anilino]ethyl]benzamide

InChI

InChI=1S/C23H19F3N2O2/c1-15-11-13-17(14-12-15)22(30)28-21(20(29)16-7-3-2-4-8-16)27-19-10-6-5-9-18(19)23(24,25)26/h2-14,21,27H,1H3,(H,28,30)

InChI Key

ZQHZYBTXCGRDII-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(C(=O)C2=CC=CC=C2)NC3=CC=CC=C3C(F)(F)F

Origin of Product

United States

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